![molecular formula C9H19ClN2O3 B2993963 Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride CAS No. 2551114-63-5](/img/structure/B2993963.png)
Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride”, commonly referred to as MMBA, is an organic compound with a broad range of applications in various fields of research and industry. It has a molecular weight of 238.71 .
Molecular Structure Analysis
The IUPAC name for this compound is methyl N-methyl-N- (4- (methylamino)butanoyl)glycinate hydrochloride . The InChI code for this compound is 1S/C9H18N2O3.ClH/c1-10-6-4-5-8 (12)11 (2)7-9 (13)14-3;/h10H,4-7H2,1-3H3;1H .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .科学的研究の応用
Pharmaceutical Drug Synthesis
EN300-27185100: serves as a crucial intermediate in the synthesis of various pharmaceutical drugs. Its structure is conducive to forming secondary amines, which are foundational components in a wide array of medications, including antidepressants like clomipramine and desipramine, psychedelic and opiate analgesics such as phenethylamines, codeine, heroin, and morphine, as well as agrochemicals .
Preparation of Dithiocarbamates
This compound is used in the preparation of dithiocarbamates, which are a class of organosulfur compounds with applications ranging from agriculture (as fungicides, pesticides, and herbicides) to the rubber industry (as vulcanization accelerators) .
Azo Dye Manufacturing
The chemical structure of EN300-27185100 makes it a valuable starting material for the synthesis of azo dyes. Azo dyes are characterized by their vivid colors and are extensively used in textile dyeing and printing processes .
Supramolecular Chemistry
Due to its ability to form stable intermolecular hydrogen bonds, EN300-27185100 can be utilized in supramolecular chemistry to create larger chemical structures that are held together by non-covalent bonds. This has implications in the development of new materials and nanotechnology .
Crystallography and Structural Analysis
The compound’s propensity for forming crystals with distinct asymmetric units makes it suitable for crystallography studies, which are essential for understanding the three-dimensional arrangement of atoms in a molecule and designing drugs with specific target interactions .
Chemical Education and Research
As a compound with diverse applications, EN300-27185100 is also used in educational settings to teach advanced organic synthesis techniques and in research laboratories to develop new synthetic methodologies .
Analytical Chemistry
In analytical chemistry, EN300-27185100 can be used as a standard or reagent in various chemical analyses to quantify or identify other substances, due to its well-defined chemical properties .
Material Science
The compound’s molecular structure and bonding characteristics can be harnessed in material science for the development of novel materials with specific mechanical, electrical, or thermal properties .
作用機序
Safety and Hazards
This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .
特性
IUPAC Name |
methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-10-6-4-5-8(12)11(2)7-9(13)14-3;/h10H,4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAYJFCYPAIHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)N(C)CC(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

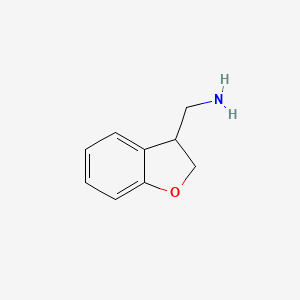
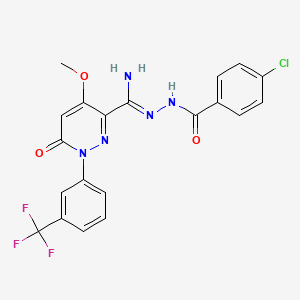
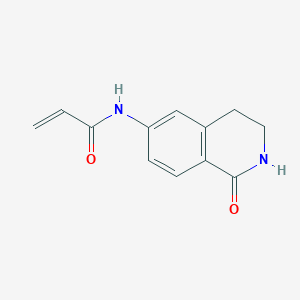
![1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine](/img/structure/B2993887.png)
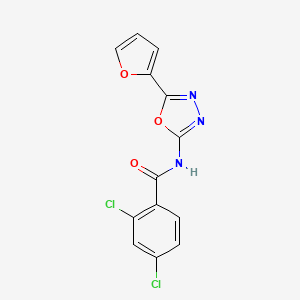
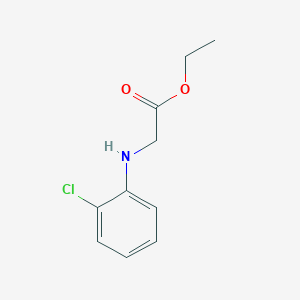
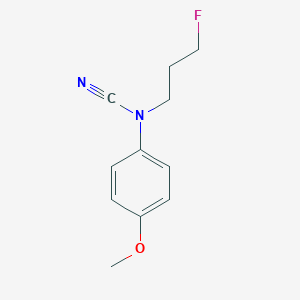
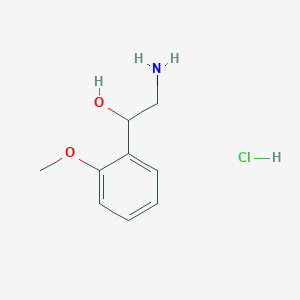
![1-[1-(Thiophen-3-yl)ethyl]piperazine](/img/structure/B2993894.png)
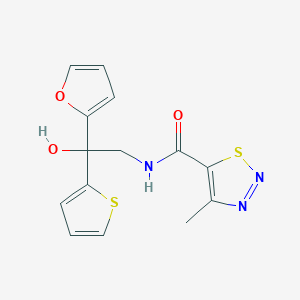
amine hydrobromide](/img/no-structure.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2993897.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2993898.png)
![1-[(1R)-1-Azidoethyl]-4-fluoro-2-methylbenzene](/img/structure/B2993903.png)